
Tert-butyl2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is a complex organic compound that features a tert-butyl group, a sulfanylethyl group, and an oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use tert-butyl carbamate as a precursor, which undergoes a series of reactions including nucleophilic substitution and ring closure to form the oxazepane ring . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the oxazepane ring can produce amines .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butanesulfinamide: Another organosulfur compound used in asymmetric synthesis.
Tert-butyl carbamate: A precursor in the synthesis of various organic compounds.
N-sulfanylethylanilide peptides: Used in native chemical ligation for protein synthesis.
Uniqueness
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is unique due to its combination of a sulfanylethyl group and an oxazepane ring, which provides distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C12H23NO3S |
|---|---|
Peso molecular |
261.38 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)16-11(14)13-6-4-7-15-10(9-13)5-8-17/h10,17H,4-9H2,1-3H3 |
Clave InChI |
JAFOOLSBKYIJJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCOC(C1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


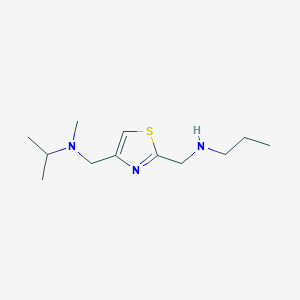
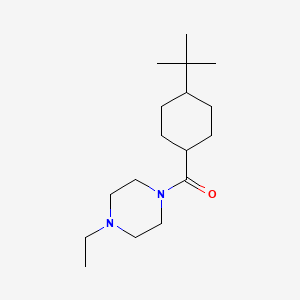


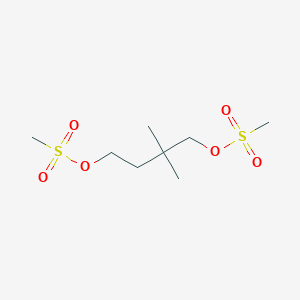
![1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)


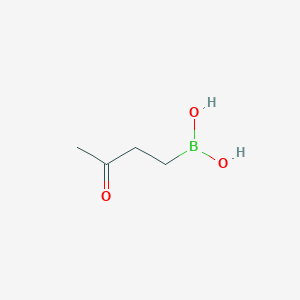

![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)

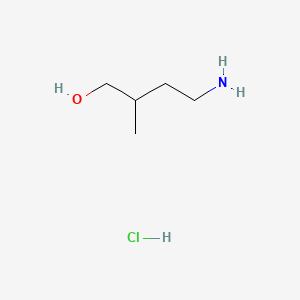
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
